4-amino-N-(2-phenoxyphenyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-phenoxyphenyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction typically occurs under mild conditions and involves a sequential nucleophilic/intramolecular addition process followed by transamidation . The reaction conditions are generally practical and atom-economical, making it suitable for industrial applications.
Chemical Reactions Analysis
4-amino-N-(2-phenoxyphenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N-(2-phenoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound is utilized in biochemical studies to understand protein-ligand interactions.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-amino-N-(2-phenoxyphenyl)benzamide can be compared with other similar compounds such as:
4-amino-N-(4-phenoxyphenyl)benzamide: Similar in structure but with different positional isomerism.
4-amino-N-(2-chlorophenyl)benzamide: Contains a chlorine atom instead of a phenoxy group, leading to different chemical properties.
Benzamide, 4-amino-: A simpler structure with only an amino group attached to the benzamide core.
The uniqueness of this compound lies in its specific phenoxy substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-(2-phenoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,20H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUWYHSNUOUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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